molecular formula C20H42O2 B023735 1,2-Eicosanediol CAS No. 39825-93-9

1,2-Eicosanediol

Cat. No. B023735
CAS RN: 39825-93-9
M. Wt: 314.5 g/mol
InChI Key: KUWCMTFKTVOJID-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of eicosanoid-related compounds, including 1,2-Eicosanediol analogs, often involves complex chemical pathways. For example, the marine eicosanoid bacillariolide II was synthesized from (R)-malic acid, highlighting a method that could be adapted for 1,2-Eicosanediol synthesis. This process demonstrates the diastereoselective formation of chiral cyclopentane derivatives, a technique that could be pertinent in synthesizing structurally related eicosanols (H. Miyaoka, M. Tamura, & Yasuji Yamada, 1998).

Molecular Structure Analysis

The molecular structure of 1,2-Eicosanediol and its analogs, such as 1,20-eicosanediol, has been studied using techniques like solid-state NMR. These studies reveal the existence of different crystalline phases (monoclinic and hexagonal) and the dynamics of these phases under various conditions. Such analyses are crucial for understanding the structural behavior of eicosanediol under different physical states (K. Kuwabara, F. Horii, & Y. Ogawa, 2000).

Chemical Reactions and Properties

The reactivity and chemical behavior of eicosanols, including 1,2-Eicosanediol, can be inferred from studies on eicosanoids, which are derivatives of arachidonic acid. These compounds participate in a variety of biological signaling processes through enzymatic pathways, highlighting their diverse chemical reactivity and roles in physiological systems (V. O’Donnell, B. Maskrey, & G. Taylor, 2009).

Physical Properties Analysis

The physical properties of 1,2-Eicosanediol, such as phase transitions, can be elucidated through solid-state NMR analyses, which provide insight into its crystalline phase transitions and molecular dynamics. The study of 1,20-eicosanediol demonstrates the complex behavior of such compounds in different physical states, offering a model for understanding the physical characteristics of 1,2-Eicosanediol (K. Kuwabara, F. Horii, & Y. Ogawa, 2000).

Chemical Properties Analysis

Understanding the chemical properties of 1,2-Eicosanediol involves studying its synthesis, reactivity, and interaction with other molecules. The synthesis pathways and molecular interactions in the creation of eicosanoid analogs provide a foundation for comprehending the chemical properties of 1,2-Eicosanediol and related compounds. These properties are critical for predicting its behavior in various chemical reactions and applications (H. Miyaoka, M. Tamura, & Yasuji Yamada, 1998).

Scientific Research Applications

  • Neuroendocrine System and Synaptic Transmission : Eicosanoids, including 1,2-Eicosanediol, play a role in the neuroendocrine system, synaptic transmission, and cerebral circulation. This contributes to a better understanding of intercellular signal transduction systems (Shimizu & Wolfe, 1990).

  • Cardiovascular Diseases : In cardiovascular diseases like atherosclerosis and stroke, 1,2-Eicosanediol regulates the balance between proaggregating and antiaggregating cyclooxygenase products, highlighting its importance in these conditions (Capra et al., 2013).

  • Cancer and Inflammation : Eicosanoids, including 1,2-Eicosanediol, have been implicated in various physiological and pathological processes, such as inflammatory responses, tissue remodeling, cancer, asthma, rheumatoid arthritis, and autoimmune disorders (Harizi, Corcuff, & Gualde, 2008). They are also crucial in understanding tumor evolution, progression, and metastasis in epithelial-derived tumors (Wang & DuBois, 2010).

  • Gastrointestinal Tract : Eicosanoids play roles in gastrointestinal physiology and pathophysiology, including aspects like secretion, motility, inflammation, mucosal injury, and neoplasia (Eberhart & DuBois, 1995).

  • Diabetes : 1,2-Eicosanediol is independently associated with the incidence of type 2 diabetes, suggesting its role in metabolic processes and potential as a biomarker (Tuomisto et al., 2022).

  • Material Science : Beyond biological implications, 1,2-Eicosanediol is also used in material science. For instance, PE20F, a polymer based on 1,20-eicosanediol, is a biodegradable polyester from renewable resources (Soares et al., 2017).

properties

IUPAC Name

icosane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)19-21/h20-22H,2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWCMTFKTVOJID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70960389
Record name Icosane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Eicosanediol

CAS RN

39825-93-9
Record name 1,2-Eicosanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39825-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arachidyl glycol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039825939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Icosane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Icosane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.661
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ARACHIDYL GLYCOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L26F8X2O47
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
C NIEMANN, CD WAGNER - The Journal of Organic Chemistry, 1942 - ACS Publications
The higher molecular weight glycols are of considerable physiological interest, first because of their possible presence in lipid hydrolysates (1), second because of their relationship to …
Number of citations: 19 pubs.acs.org
JL Pond, TA Langworthy, G Holzer - Science, 1986 - science.org
Glycerol-derived membrane lipids are essentially absent in the thermophilic bacterium Thermomicrobium roseum. A series of straight chain and internally methyl-branched 1,2-diols of …
Number of citations: 72 www.science.org
CD Wagner - 1943 - thesis.library.caltech.edu
Boeseken (l) proved the configurations of a-and G-glucose around carbon atom one in an indirect physical way. He measured the conductivities of a boric acid solution containing~-g …
Number of citations: 0 thesis.library.caltech.edu
PC Schmid, HH Schmid - Journal of Lipid Research, 1978 - Elsevier
Long-chain 1,2-alkanediol diesters were isolated from the total surface lipids of golden Syrian hamsters and Swiss albino mice. Hydrolysis of the diol diester waxes with exocellular …
Number of citations: 9 www.sciencedirect.com
C Buschhaus, C Peng, R Jetter - Phytochemistry, 2013 - Elsevier
Four uncommon classes of very-long-chain compounds were identified and quantified in the petal wax of Cosmos bipinnatus (Asteraceae). The first two were homologous series of …
Number of citations: 27 www.sciencedirect.com
W Johnson Jr, WF Bergfeld, DV Belsito… - … journal of toxicology, 2012 - journals.sagepub.com
Caprylyl glycol and related 1,2-glycols are used mostly as skin and hair conditioning agents and viscosity agents in cosmetic products, and caprylyl glycol and pentylene glycol also …
Number of citations: 66 journals.sagepub.com
JJ Perry - The Prokaryotes: A Handbook on the Biology of …, 1992 - Springer
Thermomicrobium roseum (ATCC 27502) is the sole representative of a phylogenetically distinct branch of the eubacteria. It is an obligately thermophilic organism originally isolated …
Number of citations: 8 link.springer.com
JG Narks Jr, RC Shank, TJ Slaga - brahston.com
Caprylyl glycol and related 1, 2-glycols are used mostly as skin and hair conditioning agents and viscosity agents in cosmetic products, and caprylyl glycol and pentylene glycol also …
Number of citations: 0 brahston.com
S Mi, K Shang, W Jia, CH Zhang, X Li, YQ Fan… - Food Research …, 2018 - Elsevier
Taihe black-boned silky fowl (Gallus gallus domesticus Brisson) has a history of over 2200 years of being consumed as a curative food in China. In this work, an LC/MS-based …
Number of citations: 49 www.sciencedirect.com
J Kleinberg - Chemical Reviews, 1947 - ACS Publications
The nature of the product of reaction between silver salt and halogen is de-pendent upon five factors:(a) the nature of the silver salt;(b) the ratio of silver salt to halogen;(c) the …
Number of citations: 53 pubs.acs.org

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